molecular formula C17H14N2O4S B5803466 N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide

N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide

Cat. No. B5803466
M. Wt: 342.4 g/mol
InChI Key: ZXXQRVSULGVBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide, also known as MNQ, is a sulfonamide derivative that has been extensively studied for its therapeutic potential in various diseases. MNQ has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. This compound also inhibits the activity of p38 MAPK, a signaling pathway that is involved in inflammation. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. This compound also inhibits the activity of p38 MAPK, a signaling pathway that is involved in inflammation. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway. This compound has also been shown to have antioxidant effects by scavenging free radicals.

Advantages and Limitations for Lab Experiments

N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. This compound is readily available and easy to synthesize. This compound has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can make it difficult to administer in vitro and in vivo. This compound also has low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide research. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. Further studies are needed to explore the full therapeutic potential of this compound in these diseases. This compound could also be explored for its potential in other diseases such as cardiovascular disease and diabetes. Future studies could also focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential.

Synthesis Methods

N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide can be synthesized by the reaction of 2-naphthalenesulfonyl chloride with 2-amino-4-methyl-5-nitrophenol in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide has been extensively studied for its therapeutic potential in various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-12-16(7-4-8-17(12)19(20)21)18-24(22,23)15-10-9-13-5-2-3-6-14(13)11-15/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXQRVSULGVBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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